Sudan Red B
Description
Sudan Red B is a synthetic, oil-soluble azo dye historically used in industrial applications such as textiles, waxes, and polishes. Structurally, it belongs to the Sudan dye family, characterized by an azo group (-N=N-) linking aromatic hydrocarbons. This compound is often detected in adulterated spices, sauces, and processed meats, necessitating sensitive analytical methods for regulatory compliance .
Properties
IUPAC Name |
1-[[3-methyl-4-[(3-methylphenyl)diazenyl]phenyl]diazenyl]naphthalen-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N4O/c1-16-6-5-8-19(14-16)25-27-22-12-11-20(15-17(22)2)26-28-24-21-9-4-3-7-18(21)10-13-23(24)29/h3-15,29H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHXXLZBKTKNTEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N=NC2=C(C=C(C=C2)N=NC3=C(C=CC4=CC=CC=C43)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501016720, DTXSID60863118 | |
| Record name | C.I. Solvent Red 25 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501016720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(2-{3-Methyl-4-[(3-methylphenyl)diazenyl]phenyl}hydrazinylidene)naphthalen-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60863118 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
380.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3176-79-2 | |
| Record name | Solvent Red 25 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3176-79-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Solvent Red 25 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003176792 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sudan Red B | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=252816 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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| Record name | C.I. Solvent Red 25 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501016720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-[[3-methyl-4-[(3-methylphenyl)azo]phenyl]azo]-2-naphthol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.680 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | SOLVENT RED 25 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6FF2354A0O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Preparation Methods
Diazotization Step
- Starting Material : Aromatic amine (e.g., aniline derivative)
- Reagents : Sodium nitrite (NaNO2), hydrochloric acid (HCl)
- Conditions : Temperature maintained between 0-5°C to stabilize the diazonium salt
- Reaction : Formation of diazonium salt via in situ generation of nitrous acid
Coupling Step
- Coupling Component : β-naphthol or related phenolic compound dissolved in alkaline solution (e.g., sodium hydroxide)
- Reaction Conditions : The diazonium salt solution is slowly added to the coupling component solution under stirring and controlled temperature (0-10°C) to avoid side reactions
- Outcome : Formation of the azo bond resulting in this compound dye
Isolation and Purification
- Precipitation : The dye precipitates out of solution due to low solubility in water
- Filtration and Washing : The precipitate is filtered and washed with water and organic solvents to remove impurities
- Recrystallization : The crude dye is recrystallized from organic solvents such as acetone, toluene, or ethanol to improve purity and obtain the desired crystal form
Crystallization and Polymorphism
Research on Sudan dyes, including Sudan Red I, shows that polymorphic forms significantly affect dye properties such as stability and purity. While specific data on this compound polymorphs are limited, analogous methods apply:
- Controlled Cooling : Slow cooling of the dye solution promotes formation of well-defined crystals.
- Solvent Selection : Choice of solvent influences crystal habit and purity.
- Drying Methods : Vacuum drying or oven drying at controlled temperatures prevents degradation.
Data Table: Typical Reaction Parameters for this compound Preparation
| Step | Parameter | Typical Range/Value | Notes |
|---|---|---|---|
| Diazotization | Temperature | 0–5 °C | Low temp stabilizes diazonium salt |
| Reagents | NaNO2, HCl | Stoichiometric amounts | |
| Coupling | Coupling agent | β-naphthol or phenol | Dissolved in alkaline medium |
| pH | ~9–11 | Alkaline conditions favor coupling | |
| Temperature | 0–10 °C | Prevents side reactions | |
| Isolation | Precipitation solvent | Water | Dye precipitates due to low water solubility |
| Purification | Recrystallization solvent | Acetone, toluene, ethanol | Enhances purity and crystal quality |
| Drying | Method | Vacuum or oven drying | Controlled temperature to avoid decomposition |
Research Findings and Analytical Characterization
- Purity Improvement : Recrystallization enhances dye purity, critical for industrial applications and regulatory compliance.
- X-ray Powder Diffraction (XRD) : Used to identify crystal forms and confirm polymorphism, ensuring reproducible dye quality.
- Spectroscopic Analysis : UV-Vis and Mass Spectrometry confirm the azo structure and molecular weight (around 379.4 g/mol for Sudan Red 7B analog).
- Stability : Proper drying and storage conditions prevent degradation and maintain color strength.
Chemical Reactions Analysis
Types of Reactions: Sudan Red B undergoes various chemical reactions, including:
Oxidation: The azo groups can be oxidized to form different products.
Reduction: The azo groups can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite or zinc in acidic conditions are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid.
Major Products:
Oxidation: Products include nitroso compounds and other oxidized derivatives.
Reduction: Products include aromatic amines.
Substitution: Products vary depending on the substituent introduced.
Scientific Research Applications
Food Safety and Quality Control
Detection of Illegal Dyes in Food Products
Sudan Red B, along with other Sudan dyes, has been illicitly used to enhance the color of food products, including spices and sauces. The detection of these dyes is crucial for ensuring food safety. Various analytical methods have been developed for their identification:
- Liquid Chromatography-Mass Spectrometry (LC-MS/MS) : This method is widely used for detecting Sudan dyes in food matrices. For instance, a study analyzed chili powder samples and found multiple instances of banned dyes, including this compound, demonstrating the efficacy of this technique for monitoring food safety .
| Dye | Sample Detected In | Concentration (µg/kg) |
|---|---|---|
| Sudan I | Sample A | 4.6 |
| Sudan II | Sample L | 14.03 |
| This compound | Various Spices | Detected above action limits |
Microbiological Studies
Impact on Bacterial Growth
Research has shown that Sudan dyes can affect the growth rates of various bacterial strains. A notable study evaluated the genotoxic effects of Sudan dyes on different bacteria, revealing that certain strains were inhibited by this compound:
- Inhibition Rates : Clostridium perfringens and Lactobacillus rhamnosus exhibited significant growth inhibition when exposed to Sudan dyes, including this compound. The growth rates decreased by as much as 47% in some cases .
| Bacterial Strain | Growth Inhibition (%) |
|---|---|
| Clostridium perfringens | 47 |
| Lactobacillus rhamnosus | 39 |
| Enterococcus faecalis | 11 |
Entomological Research
Use as a Marker in Termite Studies
This compound has been utilized as a dye marker in entomological studies to evaluate feeding behavior and survival rates of termites:
- A study investigated the effects of different concentrations of this compound on Reticulitermes speratus. It was found that higher concentrations significantly reduced feed consumption while maintaining high survival rates .
| Concentration (%) | Feed Consumption Reduction (%) | Survival Rate (%) |
|---|---|---|
| 0.5 | 20-25 | >90 |
| 1 | 10 | <90 |
| 2 | Significant reduction | <90 |
Environmental Impact Studies
Biodegradation by Intestinal Microflora
Research indicates that certain bacteria can degrade Sudan dyes, including this compound, which is significant for environmental microbiology:
Mechanism of Action
Sudan Red B exerts its effects primarily through its affinity for lipids. The dye is more soluble in lipids than in its original solvent, allowing it to leave the solvent and color the lipid in the tissue section. This process involves boundary-surface adsorption, where the dye molecules interact with the lipid molecules at the interface .
Comparison with Similar Compounds
Key Structural Insights :
- The azo group (-N=N-) is common across all Sudan dyes, but substituents like methoxy (Sudan Red 7B) or diethylamino (Sudan IV) alter polarity and spectral properties .
- Sudan Black B’s polyaromatic structure enhances lipid affinity, making it useful for staining lipid granules, though it may cross-react with non-PHA lipids .
Analytical Detection Comparison
This compound and related dyes are analyzed using similar chromatographic methods due to their lipophilicity and structural similarities:
Analytical Insights :
- This compound exhibits comparable detection limits to Sudan I-IV using HPLC, but LC-MS/MS offers higher specificity via MRM transitions .
- Surface-enhanced Raman spectroscopy (SERS) effectiveness varies with nanoparticle preparation; this compound may require negatively charged Ag nanoparticles for optimal signal .
Application Insights :
- Sudan Black B’s membrane-binding affinity (log P > 4) makes it persistent in biological systems, unlike this compound, which is more rapidly metabolized .

- Sudan Red 7B’s bluish-red hue is preferred in non-food industrial applications, but its toxicity profile remains understudied .
Regulatory and Environmental Impact
All Sudan dyes are prohibited in food due to genotoxicity risks. This compound is frequently detected in environmental samples via advanced methods like magnetic nanoparticle extraction . Comparative studies show Sudan IV and Red B exhibit higher environmental persistence than Sudan I .
Biological Activity
Sudan Red B, a synthetic azo dye, is primarily known for its application in various industries, including textiles and food. However, its biological activity has raised significant concerns regarding its potential health effects and environmental impact. This article delves into the biological activity of this compound, examining its toxicity, genotoxicity, and interactions with biological systems.
Chemical Structure and Properties
This compound is chemically classified as an azo dye, characterized by the presence of the azo group (-N=N-). Its molecular formula is CHNOS. The dye's structure contributes to its stability and solubility in organic solvents, making it effective for staining applications.
1. Toxic Effects on Microorganisms
Research indicates that this compound exhibits toxic effects on various bacterial strains. A study assessing the impact of several Sudan dyes on human intestinal bacteria found that this compound significantly inhibited the growth of strains such as Clostridium perfringens and Lactobacillus rhamnosus, with growth reductions ranging from 14% to 47% depending on exposure time .
Table 1: Inhibition of Bacterial Growth by this compound
| Bacterial Strain | Growth Reduction (%) |
|---|---|
| Clostridium perfringens | 14 - 47 |
| Lactobacillus rhamnosus | 32 - 14 |
| Enterococcus faecalis | 11 |
| Escherichia coli | Not significantly affected |
2. Genotoxicity Studies
This compound has been implicated in genotoxic effects. A molecular modeling study highlighted that metabolites of Sudan dyes can induce DNA damage through the formation of adducts, leading to mutations. Specifically, cytochrome P450 enzymes may activate this compound to produce reactive metabolites that interact with DNA .
Occupational Exposure
A notable case study reported a 46-year-old female worker exposed to this compound in a cosmetics packaging company. After years of exposure, she developed occupational asthma characterized by respiratory symptoms that improved upon leaving her job. Blood tests indicated eosinophilia, suggesting an IgE-mediated hypersensitivity reaction .
Environmental Impact
The degradation of this compound by intestinal bacteria has been explored as a potential bioremediation strategy. Certain strains such as Bifidobacterium infantis and Clostridium indolis demonstrated complete degradation capabilities for several Sudan dyes, including this compound . This highlights the role of microbial communities in mitigating the environmental impact of synthetic dyes.
Table 2: Degradation Capacity of Intestinal Bacteria on Sudan Dyes
| Bacterial Strain | Degradation Efficiency (%) |
|---|---|
| Bifidobacterium infantis | 100 |
| Clostridium indolis | 100 |
| Enterococcus faecalis | Partial |
| Escherichia coli | None |
Q & A
Q. Table 1. Comparison of Detection Techniques for this compound
Q. Table 2. Strategies to Address Conflicting Toxicological Data
Key Considerations for Literature Reviews
- Prioritize databases like PubMed, Web of Science, and Embase for systematic reviews. Avoid Google Scholar due to irreproducible search results .
- Use controlled vocabulary (e.g., MeSH terms: “this compound/toxicity”) and Boolean operators to refine searches .
Ethical and Reporting Standards
- For human biomonitoring studies, anonymize participant data and document informed consent procedures per Declaration of Helsinki .
- Disclose all conflicts of interest and funding sources in the “Acknowledgments” section .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

